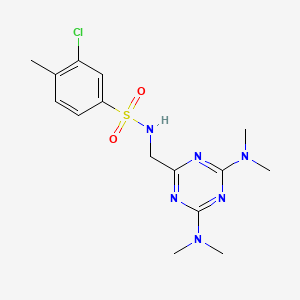

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-chloro-4-methylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

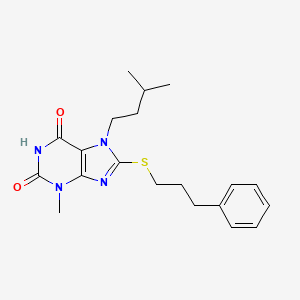

The compound is a derivative of triazine, which is a class of nitrogen-containing heterocycles . The triazine ring can have various substituents, in this case, it seems to have dimethylamino and chloro-methylbenzenesulfonamide groups.

Chemical Reactions Analysis

Triazines are known to undergo reactions such as hydrolysis, halogenation, and amination . The specific chemical reactions that this compound would undergo depend on various factors like the reaction conditions and the other reactants involved.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include parameters like molecular weight, boiling point, melting point, solubility, etc . These properties for this specific compound aren’t available in the sources I found.Scientific Research Applications

Synthesis and Polymer Research

A pivotal study by Matsukawa et al. (1980) delves into the synthesis of bi-functional melamine derivatives, including variations of the core chemical structure of interest. These derivatives demonstrate potential in creating polycondensates through a reaction facilitated by zinc nitrate, suggesting applications in polymer science and materials engineering S. Matsukawa, T. Teshirogi, M. Sakamoto, H. Tonami, 1980.

Medicinal Chemistry and Enzyme Inhibition

Research into novel derivatives of this compound has shown significant inhibitory activity against human carbonic anhydrase isozymes, underscoring its potential in developing anticancer therapies. The study by Żołnowska et al. (2018) highlights the synthesis of specific derivatives that target transmembrane tumor-associated isozymes, presenting a promising avenue for cancer treatment B. Żołnowska, J. Sławiński, Krzysztof Szafrański, et al., 2018.

Environmental Science and Herbicide Research

Dietrich, Reiser, and Stieglitz (1995) conducted a study on Triflusulfuron Methyl, a compound structurally similar to the one , examining its metabolism in both microbial and rat models. This research provides insights into the environmental fate of such chemicals, specifically their rapid microbial metabolism, which is critical for understanding the ecological impact of new herbicides R. Dietrich, R. W. Reiser, B. Stieglitz, 1995.

Advanced Materials and Chemical Synthesis

Khodairy, Ali, and El-wassimy (2016) explored the use of toluenesulfonamide derivatives, akin to the subject compound, in synthesizing novel triazepines, pyrimidines, and azoles. Their findings open up new pathways in the design and development of advanced materials and pharmaceuticals A. Khodairy, Ali M. Ali, M. El-wassimy, 2016.

Biochemistry and Molecular Biology

Lolak et al. (2020) investigated benzenesulfonamides incorporating triazine motifs for their antioxidative and enzyme inhibitory properties. This research elucidates the compound's potential in addressing diseases associated with oxidative stress and enzyme dysfunction Nabih Lolak, M. Boğa, Muhammed Tuneğ, et al., 2020.

Future Directions

properties

IUPAC Name |

N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-3-chloro-4-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21ClN6O2S/c1-10-6-7-11(8-12(10)16)25(23,24)17-9-13-18-14(21(2)3)20-15(19-13)22(4)5/h6-8,17H,9H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKULJEJTNVNLER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NCC2=NC(=NC(=N2)N(C)C)N(C)C)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21ClN6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-chloro-4-methylbenzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3,5-dimethylisoxazol-4-yl)methyl]-1-(2-methoxyphenyl)-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2917845.png)

![Dimethyl[3-(piperidin-4-yl)propyl]amine](/img/structure/B2917848.png)

![{6-Oxaspiro[3.4]octan-7-yl}methanol](/img/structure/B2917849.png)

![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)(trifluoro)methanesulfonamide](/img/structure/B2917852.png)

![4-[(1-methyl-1H-pyrazol-4-yl)amino]pyridine-3-carboxylic acid](/img/structure/B2917853.png)

![2-({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3,5-dimethoxyphenyl)acetamide](/img/no-structure.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-1-ethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2917862.png)

![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2917865.png)